molecular formula C10H7ClO2 B1458138 Methyl 5-chloro-2-ethynylbenzoate CAS No. 942273-26-9

Methyl 5-chloro-2-ethynylbenzoate

Cat. No.: B1458138
CAS No.: 942273-26-9
M. Wt: 194.61 g/mol
InChI Key: VKOYPZFKWGGELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, featuring a chlorine atom and an ethynyl group attached to the benzene ring

Scientific Research Applications

Methyl 5-chloro-2-ethynylbenzoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. After the coupling reaction, the trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-ethynylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets would depend on the specific drug design and intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development, offering versatility in the creation of complex molecules.

Properties

IUPAC Name

methyl 5-chloro-2-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOYPZFKWGGELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate (10 g, 37.5 mmol) in Methanol (150 ml) was added K2CO3 (10.36 g, 75 mmol) at room temperature and in air. The reaction mixture was stirred for 1 hour before being concentrated under reduced pressure. The residue was dissolved in deionized water (50 ml) and EtOAc (50 ml). The phases were separated and the aqueous layer was extracted with EtOAc (2×50 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (50 g silica, Isolute cartridge, gradient of eluents; 95:5 Heptane:EtOAc to 9:1 Heptane:EtOAc) to give 5.75 g (55.2%) of methyl 5-chloro-2-ethynylbenzoate as an orange oil that solidified upon standing. This material contained 30% of ethyl ester which was suitable for use without any further purification. LC-MS 38%, 1.98 min (3 minute LC-MS method), m/z=195.0/196.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 7.93 (d, J=2.2 Hz, 1H), 7.55 (d, J=8.3 Hz, 1H), 7.45 (dd, J=8.3, 2.3 Hz, 1H), 3.94 (s, 3H), 3.43 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of potassium carbonate (5.0 g, 36 mmol) in methanol (20 ml) was stirred under nitrogen whilst adding a solution of methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate (4.8 g, 18.0 mmol) in methanol (50 ml). The resulting mixture was stirred at 20° C. for 2 hours. The reaction mixture was filtered, and the solid washed with methanol. The filtrate was concentrated in-vacuo and then re-dissolved in methanol (50 ml) and carefully treated with acetyl chloride (4.0 ml). The reaction mixture was stirred overnight and concentrated in-vacuo. TBME (50 ml) was added to the residue and the resulting suspension filtered. The filtrate was washed with a saturated solution of NaHCO3 (40 ml). The layers were separated and the aqueous phase was extracted with TBME (3×40 ml). The combined organics were dried over MgSO4, filtered and concentrated in-vacuo. The crude residue was purified by flash column chromatography (50 g Isolute cartridge, 0-10% TBME:Heptanes) to give the title compound (1.2 g, 33%) as a white solid. LC-MS 93%, m/z=194.9, 196.9; 1H NMR (500 MHz, Chloroform-d) δ ppm 7.94 (s, 1H), 7.56 (d, J=8.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.44 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-ethynylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-ethynylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2-ethynylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2-ethynylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-2-ethynylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-2-ethynylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.